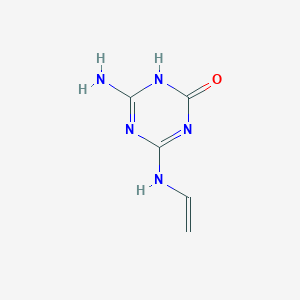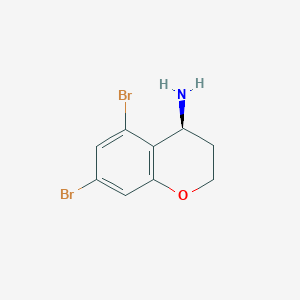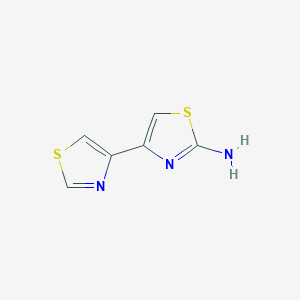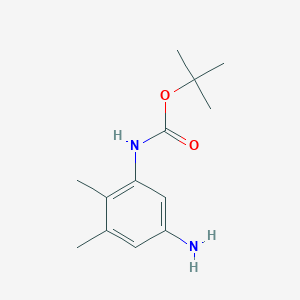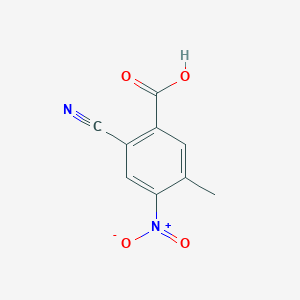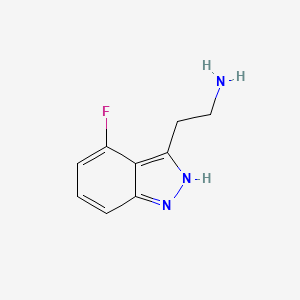![molecular formula C23H14N4 B13148852 Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- CAS No. 59223-16-4](/img/structure/B13148852.png)
Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile is an organic compound with the molecular formula C23H14N4. It is a member of the aryl class of compounds and is known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
The synthesis of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Scientific Research Applications
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a fluorescent probe.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. It is known to exhibit aggregation-induced emission (AIE) properties, making it useful in fluorescence imaging and photodynamic therapy. The compound generates reactive oxygen species (ROS) under light irradiation, which can induce cell death in targeted cells .
Comparison with Similar Compounds
2-(4-(Diphenylamino)phenyl)ethene-1,1,2-tricarbonitrile can be compared with similar compounds such as:
- 1,2-bis(4-(diphenylamino)phenyl)ethane-1,2-dione
- 4,4’-(2,2-bis(4-(diphenylamino)phenyl)ethene-1,1-diyl)dibenzoic acid
- (2-(4-vinylphenyl)ethene-1,1,2-triyl)tribenzene
These compounds share structural similarities but differ in their specific chemical properties and applications .
Properties
CAS No. |
59223-16-4 |
|---|---|
Molecular Formula |
C23H14N4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H14N4/c24-15-19(16-25)23(17-26)18-11-13-22(14-12-18)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H |
InChI Key |
VCKIILLTWPMHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



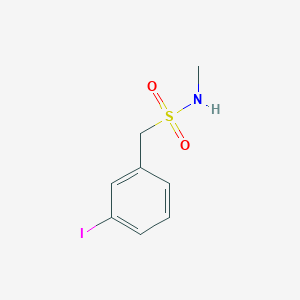
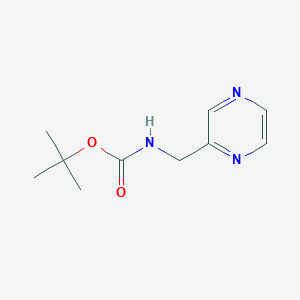
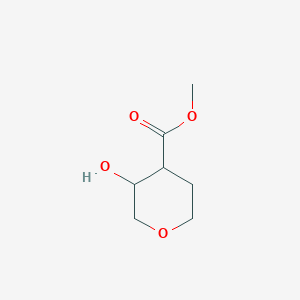
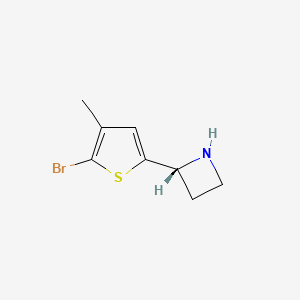
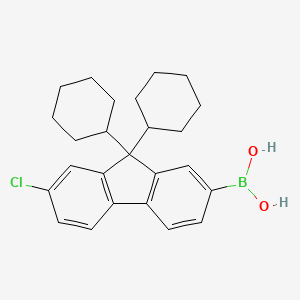
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
